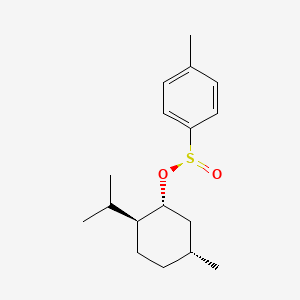
Acetic acid, praseodymium (+3) salt, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Praseodymium (III) acetate hydrate can be synthesized through the reaction of acetic acid with praseodymium (III) oxide, praseodymium (III) carbonate, or praseodymium (III) hydroxide . The general reaction involves dissolving praseodymium (III) oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of praseodymium (III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium sources and acetic acid under controlled conditions to achieve high yields and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
化学反应分析
Types of Reactions
Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium (IV) compounds under specific conditions.
Reduction: It can be reduced to praseodymium (II) compounds using strong reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .
科学研究应用
Praseodymium (III) acetate hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and coordination complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用机制
The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
Neodymium (III) acetate: Similar in structure and properties, but with neodymium instead of praseodymium.
Samarium (III) acetate: Another lanthanide acetate with comparable chemical behavior.
Europium (III) acetate: Exhibits similar coordination chemistry and applications.
Uniqueness
Praseodymium (III) acetate hydrate is unique due to its specific electronic configuration and resulting chemical properties. It exhibits distinct optical and magnetic properties compared to other lanthanide acetates, making it valuable in specialized applications such as advanced materials and catalysis .
属性
IUPAC Name |
praseodymium(3+);triacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSYTIFEMEAJL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)

